molecular formula C9H11BrO3 B032807 (2-Bromo-4,5-dimethoxyphenyl)methanol CAS No. 54370-00-2

(2-Bromo-4,5-dimethoxyphenyl)methanol

Cat. No. B032807
CAS RN: 54370-00-2
M. Wt: 247.09 g/mol
InChI Key: SDZSRNYOXRHPHZ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethoxyphenyl)methanol, also known as 2-Bromo-4,5-DMPM, is a synthetic organic compound commonly used in scientific research. It is a colorless, volatile liquid with a distinct phenolic odor and a boiling point of 168°C. It has a wide range of applications, including use as a reagent in organic synthesis, as a catalyst in pharmaceuticals, and as a biocatalyst in biochemistry. In addition, 2-Bromo-4,5-DMPM has been used in the development of new drugs and in the synthesis of various organic compounds.

Scientific Research Applications

Bromination of Aromatic Ethers

(2-Bromo-4,5-dimethoxyphenyl)methanol has been used in the study of the bromination of aromatic ethers, demonstrating a method that employs N-bromosuccinimide (NBS) as a brominating agent to achieve high yields. This method provides a safer and less toxic alternative to using molecular bromine, showcasing its utility in electrophilic aromatic bromination processes (Xu Yong-nan, 2012).

Synthesis of Biologically Active Compounds

Research has been conducted on the total synthesis of biologically active, naturally occurring compounds starting from this compound. This synthesis involved multiple steps and yielded significant insights into the regioselective O-demethylation of aryl methyl ethers, highlighting its application in the synthesis of complex natural products (Yusuf Akbaba, H. T. Balaydın, S. Göksu, E. Şahin, A. Menzek, 2010).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .

Relevant Papers The relevant papers for this compound include those that discuss its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .

properties

IUPAC Name

(2-bromo-4,5-dimethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZSRNYOXRHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347198
Record name (2-Bromo-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54370-00-2
Record name (2-Bromo-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is 2-Bromo-4,5-dimethoxybenzyl alcohol used in organic synthesis?

A: 2-Bromo-4,5-dimethoxybenzyl alcohol serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like alkaloids. One example is its use in the synthesis of (±)-Lycoramine and (±)-Maritidine, Amaryllidaceae alkaloids. The compound is first converted to an organoiron electrophile, which then undergoes a series of reactions to form the core structure of the target alkaloids [].

Q2: Can 2-Bromo-4,5-dimethoxybenzyl alcohol be further modified for specific applications?

A: Yes, the bromine atom and the hydroxyl group present in 2-Bromo-4,5-dimethoxybenzyl alcohol offer opportunities for further chemical modification. For instance, the bromine atom can be substituted with various aryl groups through alkylation reactions, as demonstrated in the synthesis of novel diaryl methanes []. Subsequently, these diaryl methanes can be converted into bromophenol derivatives, compounds with potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) [].

Q3: Are there any known enzymatic reactions involving 2-Bromo-4,5-dimethoxybenzyl alcohol as a substrate?

A: While not directly involved as a substrate, a study demonstrated that Manganese peroxidase (MnP) from Phanerochaete chrysosporium could brominate veratryl (3,4-dimethoxybenzyl) alcohol to produce 2-bromo-4,5-dimethoxybenzyl alcohol []. This finding suggests potential enzymatic pathways for the synthesis or modification of this compound.

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